molecular formula C20H22N2O3S B2371335 N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide CAS No. 303988-15-0

N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide

Cat. No. B2371335
CAS RN: 303988-15-0
M. Wt: 370.47
InChI Key: ISPNCJFRBJMQHW-UHFFFAOYSA-N
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Description

“N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide” is a synthetic compound that belongs to the class of sulfonamide derivatives . It has a molecular weight of 370.47 .


Molecular Structure Analysis

The compound contains several functional groups, including a sulfanyl group (-SH), a nitro group (-NO2), and a carboxamide group (-CONH2). The presence of these groups can significantly influence the compound’s reactivity and properties .

Scientific Research Applications

Conclusion

N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide offers exciting avenues for research across medicinal chemistry, materials science, computational chemistry, and environmental studies. Its multifaceted properties make it a promising subject for further investigation . If you need more detailed information on any specific application, feel free to ask! 😊

Future Directions

The future directions for research on this compound would depend on its intended use and how well it performs in that role. For example, if it’s intended to be used as a drug, future research might focus on improving its efficacy, reducing its side effects, or finding new applications for it .

properties

IUPAC Name

N-cyclohexyl-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-7-10-17(11-8-14)26-19-12-9-15(13-18(19)22(24)25)20(23)21-16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPNCJFRBJMQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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